PROTAC ERR(c) paragraph sign ligand 2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le ligand PROTAC ERRalpha 2 est une chimère de ciblage de la protéolyse (PROTAC) conçue pour cibler et dégrader le récepteur alpha lié aux œstrogènes (ERRalpha). Ce composé fonctionne comme un agoniste inverse pour le récepteur alpha lié aux œstrogènes avec une concentration inhibitrice (IC50) de 5,67 nanomolaires . Les PROTAC sont des molécules hétérobifonctionnelles qui consistent en deux ligands connectés par un lieur. Un ligand se lie à la protéine d'intérêt, tandis que l'autre recrute une ligase E3 ubiquitine, conduisant à l'ubiquitination et à la dégradation ultérieure de la protéine cible .

Méthodes De Préparation

La synthèse du ligand PROTAC ERRalpha 2 implique plusieurs étapes clés :

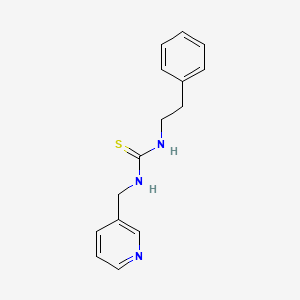

Synthèse de la tête de guerre : La tête de guerre, qui se lie au récepteur alpha lié aux œstrogènes, est synthétisée par une série de réactions organiques, notamment des réactions de substitution nucléophile et de condensation.

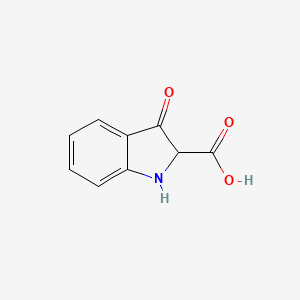

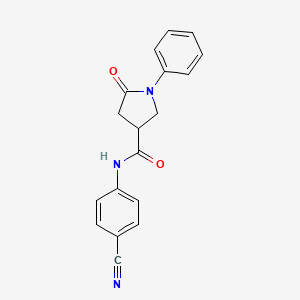

Synthèse du ligand E3 : Le ligand E3, qui recrute la ligase E3 ubiquitine, est synthétisé séparément. Cela implique souvent l'utilisation de la synthèse peptidique en phase solide ou d'autres techniques de synthèse organique.

Attachement du lieur : La tête de guerre et le ligand E3 sont connectés par un lieur, qui est généralement synthétisé à l'aide de la chimie clic ou d'autres réactions de couplage.

Les méthodes de production industrielle pour les PROTAC, y compris le ligand PROTAC ERRalpha 2, impliquent souvent des techniques de synthèse organique à grande échelle, la purification par chromatographie et un contrôle de qualité rigoureux pour garantir la pureté et l'efficacité du produit final .

Analyse Des Réactions Chimiques

Le ligand PROTAC ERRalpha 2 subit plusieurs types de réactions chimiques :

Ubiquitination : La réaction principale est l'ubiquitination de la protéine cible, facilitée par le recrutement de la ligase E3 ubiquitine.

Dégradation protéasomique : Suite à l'ubiquitination, la protéine cible est dirigée vers le protéasome pour être dégradée.

Les réactifs courants utilisés dans ces réactions comprennent la ligase E3 ubiquitine, l'adénosine triphosphate (ATP) et diverses solutions tampons pour maintenir le pH et la force ionique appropriés . Le principal produit formé à partir de ces réactions est les fragments de protéines dégradés, qui sont ensuite recyclés par la cellule .

4. Applications de la Recherche Scientifique

Le ligand PROTAC ERRalpha 2 présente plusieurs applications de recherche scientifique :

Recherche sur le cancer : Il est utilisé pour étudier le rôle du récepteur alpha lié aux œstrogènes dans le cancer et pour développer des thérapies ciblées contre les cancers qui surexpriment ce récepteur.

Découverte de médicaments : Le composé est utilisé dans des essais de criblage à haut débit pour identifier de potentiels candidats médicaments capables de moduler l'activité du récepteur alpha lié aux œstrogènes.

5. Mécanisme d'Action

Le mécanisme d'action du ligand PROTAC ERRalpha 2 implique plusieurs étapes :

Liaison au récepteur alpha lié aux œstrogènes : La tête de guerre du PROTAC se lie au récepteur alpha lié aux œstrogènes.

Recrutement de la ligase E3 ubiquitine : Le ligand E3 recrute une ligase E3 ubiquitine, formant un complexe ternaire avec la protéine cible.

Ubiquitination et dégradation : La ligase E3 ubiquitine ubiquitine la protéine cible, la marquant pour être dégradée par le protéasome.

Ce mécanisme piloté par les événements permet la dégradation sélective de la protéine cible, réduisant ses niveaux dans la cellule et modulant son activité biologique .

Applications De Recherche Scientifique

PROTAC ERRalpha ligand 2 has several scientific research applications:

Cancer Research: It is used to study the role of estrogen-related receptor alpha in cancer and to develop targeted therapies for cancers that overexpress this receptor.

Biological Research: Researchers use PROTAC ERRalpha ligand 2 to investigate the biological pathways regulated by estrogen-related receptor alpha and to understand its role in cellular metabolism and energy homeostasis.

Mécanisme D'action

The mechanism of action of PROTAC ERRalpha ligand 2 involves several steps:

Binding to Estrogen-Related Receptor Alpha: The warhead of the PROTAC binds to the estrogen-related receptor alpha.

Recruitment of E3 Ubiquitin Ligase: The E3 ligand recruits an E3 ubiquitin ligase, forming a ternary complex with the target protein.

Ubiquitination and Degradation: The E3 ubiquitin ligase ubiquitinates the target protein, marking it for degradation by the proteasome.

This event-driven mechanism allows for the selective degradation of the target protein, reducing its levels within the cell and modulating its biological activity .

Comparaison Avec Des Composés Similaires

Le ligand PROTAC ERRalpha 2 peut être comparé à d'autres PROTAC ciblant différentes protéines :

PROTAC RIPK2 : Cible la protéine kinase 2 de la sérine/thréonine interagissant avec les récepteurs pour la dégradation.

PROTAC BRD4 : Cible la protéine 4 contenant un domaine bromodomaine pour la dégradation.

L'unicité du ligand PROTAC ERRalpha 2 réside dans sa spécificité pour le récepteur alpha lié aux œstrogènes et sa haute puissance, comme l'indique sa faible concentration inhibitrice . Cela en fait un outil précieux pour étudier et cibler le récepteur alpha lié aux œstrogènes dans divers contextes biologiques.

Propriétés

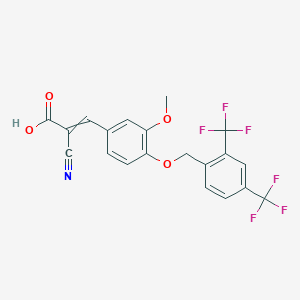

Formule moléculaire |

C20H13F6NO4 |

|---|---|

Poids moléculaire |

445.3 g/mol |

Nom IUPAC |

3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoic acid |

InChI |

InChI=1S/C20H13F6NO4/c1-30-17-7-11(6-13(9-27)18(28)29)2-5-16(17)31-10-12-3-4-14(19(21,22)23)8-15(12)20(24,25)26/h2-8H,10H2,1H3,(H,28,29) |

Clé InChI |

JRWKJGIKIBTXMV-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-({[(naphthalen-2-yloxy)acetyl]carbamothioyl}amino)benzoate](/img/structure/B12454366.png)

![N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B12454368.png)

![5-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridin-4-one](/img/structure/B12454371.png)

![5-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12454416.png)

![1-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12454431.png)

![N-[4-(benzyloxy)phenyl]-N'-(thiophen-2-ylmethyl)butanediamide](/img/structure/B12454442.png)